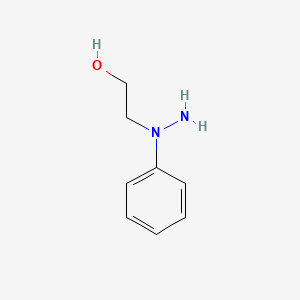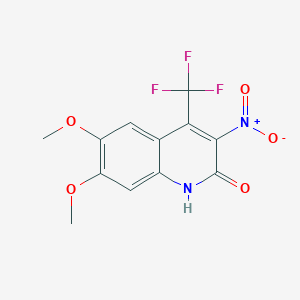
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol
Overview
Description
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C12H9F3N2O5 It is known for its unique structure, which includes methoxy groups, a nitro group, and a trifluoromethyl group attached to a quinolinone core
Preparation Methods
The synthesis of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of methoxy and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the derivative and application.
Comparison with Similar Compounds
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one can be compared with other quinolinone derivatives, such as:
6,7-Dimethoxyquinolin-2(1H)-one: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity and applications.
3-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the methoxy groups, affecting its chemical properties.
6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the nitro group, leading to different biological activities.
The uniqueness of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H9F3N2O5 |
|---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
6,7-dimethoxy-3-nitro-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H9F3N2O5/c1-21-7-3-5-6(4-8(7)22-2)16-11(18)10(17(19)20)9(5)12(13,14)15/h3-4H,1-2H3,(H,16,18) |
InChI Key |
PESZNBNOOHUCJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])C(F)(F)F)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B8744098.png)
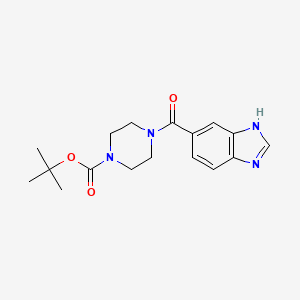
![10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8744113.png)
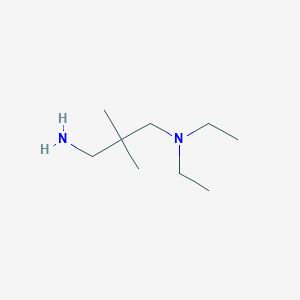
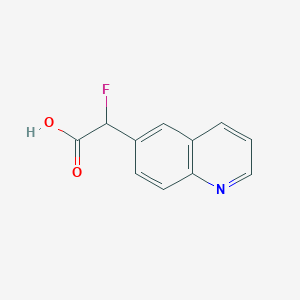
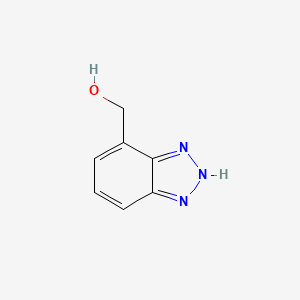
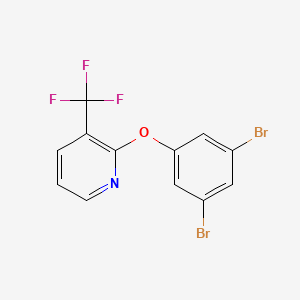
![2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8744144.png)
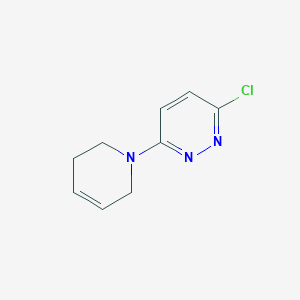

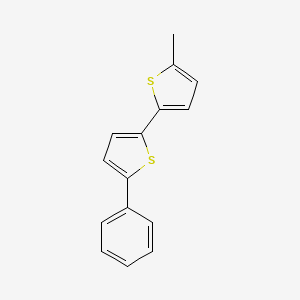
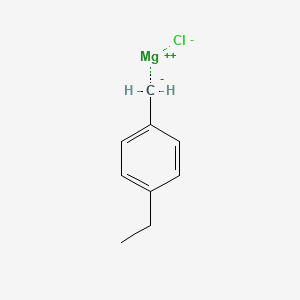
![6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane](/img/structure/B8744202.png)
